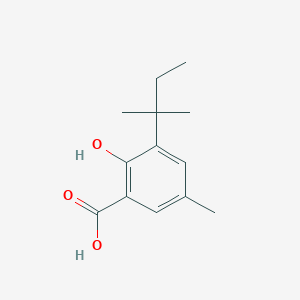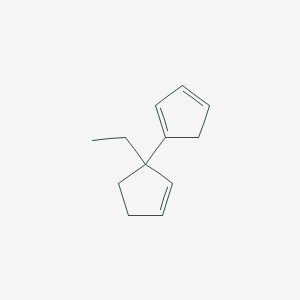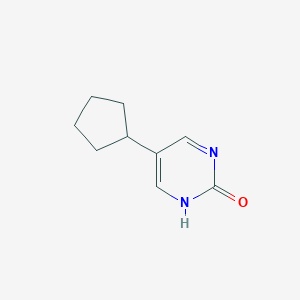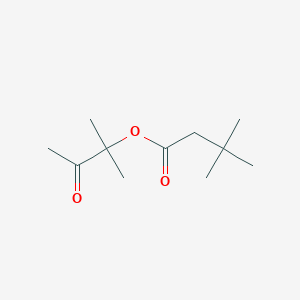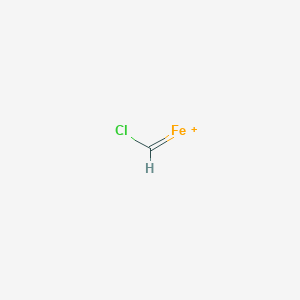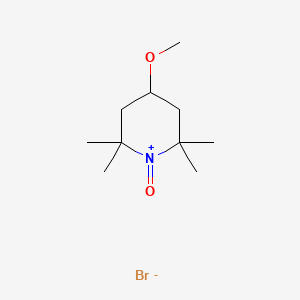
2-Amino-3-hydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-hydroxycyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes an amino group, a hydroxyl group, and a carboxylic acid group attached to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the selective transformations of functional groups of the corresponding enone cycloadduct provided by the Diels–Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate . Another method includes the amination of alpha-bromocarboxylic acids, which provides a straightforward route to prepare alpha-aminocarboxylic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-3-hydroxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Aplicaciones Científicas De Investigación
2-Amino-3-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-Amino-3-hydroxycyclohexane-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The amino and hydroxyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing biological processes .
Comparación Con Compuestos Similares
1-Amino-4-hydroxycyclohexane-1-carboxylic acid: Similar in structure but with different stereochemistry.
3-Amino-2-hydroxycyclohexane-1-carboxylic acid: Another isomer with distinct properties.
Uniqueness: 2-Amino-3-hydroxycyclohexane-1-carboxylic acid is unique due to its specific arrangement of functional groups on the cyclohexane ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
90129-19-4 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
2-amino-3-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h4-6,9H,1-3,8H2,(H,10,11) |
Clave InChI |
DCUHOFBVYJTTIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C(C1)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
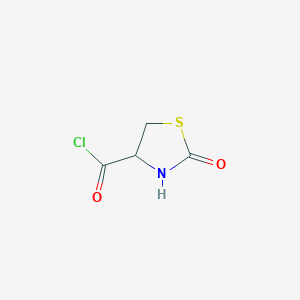
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
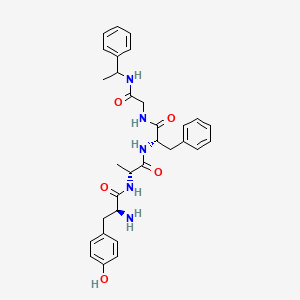

![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
